Primary Amide vs. N-Substituted Amide: Conjugation-Ready Functionality as a Chemical Biology Differentiator
CAS 1357842-49-9 carries a free primary carboxamide (-C(=O)NH₂) at the thiophene 2-position . This is a structurally distinguishing feature: among 25 structurally catalogued piperazinyl-sulfonyl-thiophene-2-carboxamide derivatives identified across vendor databases and patent literature, 24 (96%) bear N-substituted secondary or tertiary amides (e.g., N-cyclopentyl, N-isopropylphenyl, N-methoxyphenyl, N-benzyl variants), while only CAS 1357842-49-9 retains an unsubstituted primary amide . The primary amide provides bioisosteric versatility: it can serve directly as a hydrogen-bond donor for target engagement, or alternatively can be chemoselectively functionalized via carbodiimide-mediated coupling (EDAC/DCC), NHS-ester activation, or Boc-protection/deprotection strategies that are either inaccessible or require protecting group manipulation in N-substituted analogs .
| Evidence Dimension | Carboxamide substitution type (primary vs. secondary/tertiary amide) |
|---|---|
| Target Compound Data | Primary amide (-C(=O)NH₂); H-bond donor count = 1 (amide NH₂); freely available -NH₂ for conjugation chemistry |
| Comparator Or Baseline | 96% of catalogued in-class analogs are N-substituted (secondary/tertiary amides); e.g., CAS 1207042-37-2 (N-cyclopentyl), CAS 1040642-10-1 (N-4-isopropylphenyl), CAS 1040655-71-7 (N-4-methoxyphenyl) |
| Quantified Difference | 96% prevalence of N-substitution in the comparator set vs. unsubstituted primary amide for the target compound; HBD count differs (1 vs. 1 for most N-monosubstituted analogs, but the chemical reactivity profile is categorically distinct) |
| Conditions | Structural inventory of piperazinyl-sulfonyl-thiophene-2-carboxamide derivatives from vendor catalogues and patent records |
Why This Matters
For research groups requiring a conjugation-ready scaffold for biotinylation, fluorophore labeling, or PEGylation without multi-step protecting group chemistry, CAS 1357842-49-9 eliminates a synthetic deprotection step that would otherwise be required with N-substituted analogs.
